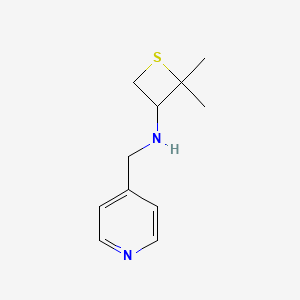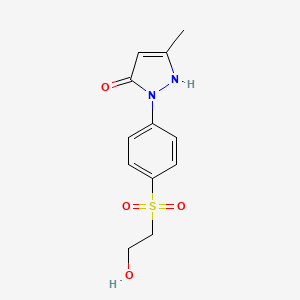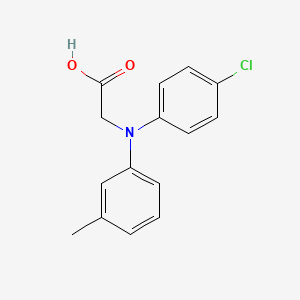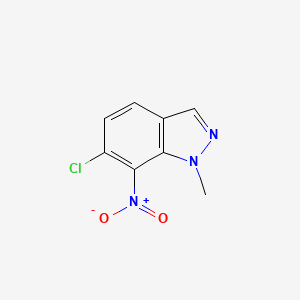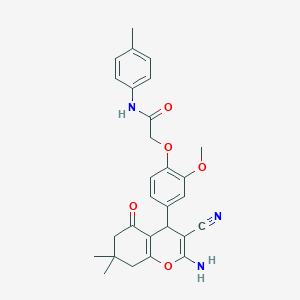
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the beta position of the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral auxiliary to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is coupled with a protected alanine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotection of the amino acid derivative to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2,4-Dimethoxy-phenyl)-alanine: Lacks the beta-homoalanine extension.
(S)-4-(2,4-Dimethoxy-phenyl)-glycine: Contains a glycine backbone instead of alanine.
(S)-4-(2,4-Dimethoxy-phenyl)-valine: Contains a valine backbone instead of alanine.
Uniqueness
(S)-4-(2,4-Dimethoxy-phenyl)-beta-homoalanine is unique due to its specific chiral configuration and the presence of the beta-homoalanine extension, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(3S)-3-amino-4-(2,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(7-10)17-2)5-9(13)6-12(14)15/h3-4,7,9H,5-6,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
DUZSZBUOPSMPPJ-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](CC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(CC(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
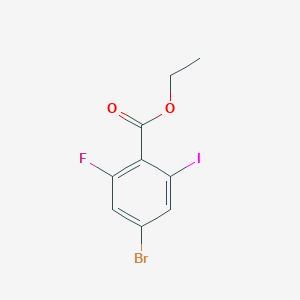



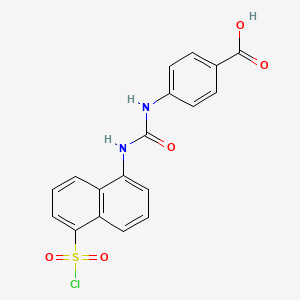
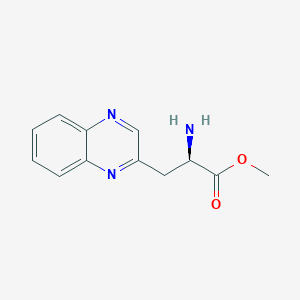

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
